N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
Overview
Description
N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a research compound with the molecular formula C21H26FN3O3S and a molecular weight of 419.5 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing similar compounds often involve the use of piperazine derivatives and sulfonamide chemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to strict quality control and safety standards.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving cellular processes and molecular interactions.
Medicine: As a potential lead compound for drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonamides, such as:
Uniqueness
N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific research applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-3-25(29(27,28)20-10-4-17(2)5-11-20)16-21(26)24-14-12-23(13-15-24)19-8-6-18(22)7-9-19/h4-11H,3,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMMAIIEJVCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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